Clicoemodin

Descripción general

Descripción

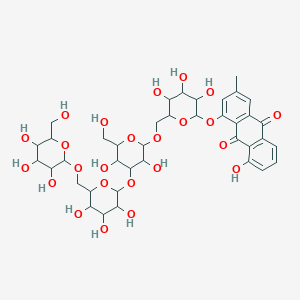

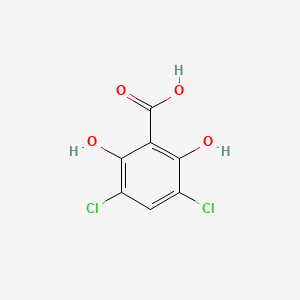

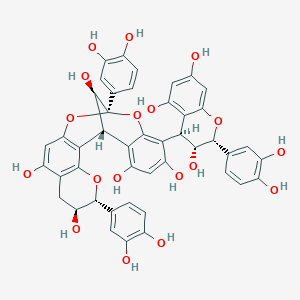

Glucoemodina, también conocida como Emodina 6-O-β-D-glucósido, es un derivado de antraquinona de origen natural. Se extrae principalmente de las raíces de plantas como Reynoutria japonica y Rheum palmatum. Este compuesto es conocido por sus significativas actividades antiinflamatorias y de protección de la barrera, lo que lo convierte en un tema de interés en varios campos de investigación científica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La glucoemodina se puede sintetizar a través de la glicosilación de la emodina. El proceso implica la reacción de emodina con un donante de glucósido adecuado en condiciones ácidas o básicas. Los donantes de glucósido comúnmente utilizados incluyen haluros de glucósido y tricloroacetimidatos de glucósido. La reacción está típicamente catalizada por ácidos de Lewis como el éter etílico de trifluoruro de boro o mediante el uso de catalizadores de transferencia de fase .

Métodos de Producción Industrial: La producción industrial de glucoemodina a menudo implica la extracción de fuentes naturales. Las raíces de Reynoutria japonica y Rheum palmatum se cosechan, se secan y luego se someten a extracción con disolventes. El extracto se purifica luego utilizando técnicas cromatográficas para aislar la glucoemodina .

Tipos de Reacciones:

Oxidación: La glucoemodina puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.

Reducción: La reducción de glucoemodina puede producir derivados de antraquinona reducidos.

Sustitución: La glucoemodina puede participar en reacciones de sustitución, donde los grupos hidroxilo pueden ser reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución se pueden llevar a cabo utilizando reactivos como cloruros de acilo y haluros de alquilo en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de glucoemodina, cada uno con propiedades químicas y biológicas únicas .

Aplicaciones Científicas De Investigación

La glucoemodina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como precursor para la síntesis de otros derivados de antraquinona.

Biología: Se estudia la glucoemodina por sus propiedades antiinflamatorias y antioxidantes.

Medicina: Tiene potenciales beneficios terapéuticos contra las complicaciones de la diabetes, la aterosclerosis y la sepsis.

Industria: La glucoemodina se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales

Mecanismo De Acción

La glucoemodina ejerce sus efectos principalmente a través de la inhibición de las respuestas inflamatorias mediadas por el grupo de caja de alta movilidad 1 (HMGB1). Suprime la liberación de HMGB1, la producción de factor de necrosis tumoral alfa y la activación del factor nuclear kappa B. Estas acciones ayudan a reducir la inflamación y proteger la integridad de la barrera .

Compuestos Similares:

Emodina: Un compuesto padre de glucoemodina, conocido por sus propiedades laxantes y antiinflamatorias.

Crisofanol: Otro derivado de antraquinona con actividades antiinflamatorias similares.

Aloe-emodina: Conocido por sus efectos laxantes y potenciales propiedades anticancerígenas.

Singularidad de la Glucoemodina: La glucoemodina es única debido a su estructura glicosilada, que aumenta su solubilidad y biodisponibilidad en comparación con sus contrapartes aglicónicas. Esta modificación estructural también contribuye a sus potentes actividades antiinflamatorias y de protección de la barrera .

Comparación Con Compuestos Similares

Emodin: A parent compound of Glucoemodin, known for its laxative and anti-inflammatory properties.

Chrysophanol: Another anthraquinone derivative with similar anti-inflammatory activities.

Aloe-emodin: Known for its laxative effects and potential anticancer properties.

Uniqueness of Glucoemodin: Glucoemodin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also contributes to its potent anti-inflammatory and barrier-protective activities .

Propiedades

IUPAC Name |

1,8-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVJENDWBOVRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-85-6 | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 - 178 °C | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)